molecular formula C16H16N4O3S B2551413 2-[[1-(3-methoxyphenyl)-2-imidazolyl]thio]-N-(5-methyl-3-isoxazolyl)acetamide CAS No. 851132-38-2

2-[[1-(3-methoxyphenyl)-2-imidazolyl]thio]-N-(5-methyl-3-isoxazolyl)acetamide

Cat. No.: B2551413
CAS No.: 851132-38-2
M. Wt: 344.39
InChI Key: VPVUPMJTXCFVSR-UHFFFAOYSA-N
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Description

2-[[1-(3-methoxyphenyl)-2-imidazolyl]thio]-N-(5-methyl-3-isoxazolyl)acetamide is a member of imidazoles.

Scientific Research Applications

Pharmacodynamic and Pharmacokinetic Properties

Compounds with complex structures, such as the one you've mentioned, often have multifaceted pharmacodynamic and pharmacokinetic properties that are crucial in the development of therapeutic agents. For example, compounds acting on glutamatergic receptors, like AMPA receptors, are explored for their potential in enhancing cognitive functions and treating neurological disorders (Lee & Benfield, 1994). Understanding the interaction mechanisms, metabolic pathways, and effects on receptor modulation is essential for assessing the therapeutic potential of new compounds.

Environmental Impact and Degradation

The environmental impact of chemical compounds, particularly those used as pharmaceuticals or pesticides, is a growing area of research. Studies focus on the occurrence, fate, and behavior of compounds in aquatic environments, highlighting the need for efficient degradation methods to prevent environmental contamination. For instance, the microbial degradation of neonicotinoids, a class of insecticides, reveals insights into the biochemical mechanisms and potential for bioremediation of contaminated sites (Pang et al., 2020). Similar methodologies could be applicable for the degradation of other complex organic compounds, ensuring environmental protection.

Molecular Design and Drug Development

The structural features of chemical compounds are critical in the design and development of new drugs. For example, the thiazolidinedione motif, present in various pharmacologically active compounds, has been extensively studied for its potential as a therapeutic agent, demonstrating the importance of structural optimization in drug discovery (Verma et al., 2019). Research in this area involves exploring the structure-activity relationships, which are crucial for identifying promising therapeutic agents.

Toxicological Studies

Toxicological studies are integral to understanding the safety profile of chemical compounds. For example, investigations into the hepatotoxicity of paracetamol (acetaminophen) and related fatalities highlight the importance of assessing the toxicological effects of compounds to ensure safe use (Tittarelli et al., 2017). Similar studies are necessary for any new compound to evaluate its potential risks and safety for human health.

Properties

IUPAC Name

2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c1-11-8-14(19-23-11)18-15(21)10-24-16-17-6-7-20(16)12-4-3-5-13(9-12)22-2/h3-9H,10H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPVUPMJTXCFVSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901321975
Record name 2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901321975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824312
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

851132-38-2
Record name 2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901321975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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